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Compound of Interest

1-Bromo-2-
Compound Name: ]
(difluoromethoxy)benzene

Cat. No.: B065682

An In-depth Technical Guide to 1-Bromo-2-(difluoromethoxy)benzene
CAS Number: 175278-33-8

This technical guide provides a comprehensive overview of 1-Bromo-2-
(difluoromethoxy)benzene, a key building block in modern organic synthesis, particularly for
the pharmaceutical and agrochemical industries. This document is intended for researchers,
scientists, and professionals in drug development.

Physicochemical Properties

1-Bromo-2-(difluoromethoxy)benzene is a colorless, transparent liquid with a unique
combination of a bromine atom and a difluoromethoxy group on a benzene ring. This structure
makes it a versatile intermediate for a variety of chemical transformations. Its physical and
chemical properties are summarized below.

Table 1: Physicochemical Data for 1-Bromo-2-(difluoromethoxy)benzene
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Property Value Reference
CAS Number 175278-33-8 [1]
Molecular Formula C7HsBrr20 [1]

Molecular Weight 223.015 g/mol
Appearance Colorless Transparent Liquid
Density ~1.6 £ 0.1 g/cm3 (at 20°C)
- ] 199.2 + 30.0 °C (at 760
Boiling Point
mmHg)
Flash Point 88.3+8.8°C

Vapor Pressure

0.5 £ 0.4 mmHg (at 25°C)

Purity

>97% - 298% (supplier

dependent) [Hi2]

Synthesis and Purification

While specific, detailed synthesis procedures for 1-Bromo-2-(difluoromethoxy)benzene are

not widely published in peer-reviewed literature, a plausible and common method involves the

electrophilic bromination of 2-(difluoromethoxy)benzene. Purification is typically achieved via

distillation.

Experimental Protocol: Synthesis via Electrophilic

Bromination

Obijective: To synthesize 1-Bromo-2-(difluoromethoxy)benzene from 2-

(difluoromethoxy)benzene.

Materials:

e 2-(difluoromethoxy)benzene

¢ N-Bromosuccinimide (NBS)
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Dimethylformamide (DMF)

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCOs) solution
Saturated aqueous sodium thiosulfate (Naz2S203) solution
Brine

Anhydrous magnesium sulfate (MgSOQOa)

Round-bottom flask

Magnetic stirrer and stir bar

Reflux condenser

Separatory funnel

Rotary evaporator

Vacuum distillation apparatus

Procedure:

In a clean, dry round-bottom flask, dissolve 2-(difluoromethoxy)benzene (1.0 eq) in DMF.

Cool the solution to 0°C using an ice bath.

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the stirred solution over 30

minutes, ensuring the temperature remains below 5°C.

After the addition is complete, allow the reaction mixture to slowly warm to room temperature

and stir for 12-16 hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas

Chromatography-Mass Spectrometry (GC-MS).
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Upon completion, quench the reaction by pouring the mixture into a separatory funnel
containing water.

Extract the aqueous layer three times with dichloromethane (DCM).

Combine the organic layers and wash sequentially with saturated aqueous NaHCOs,
saturated aqueous Na=S203, and brine.

Dry the organic layer over anhydrous MgSOa, filter, and concentrate the solvent using a
rotary evaporator.

Purify the resulting crude oil via vacuum distillation to yield pure 1-Bromo-2-
(difluoromethoxy)benzene.
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Synthesis

2-(difluoromethoxy)benzene +
N-Bromosuccinimide (NBS) in DMF

Stir at 0°C to RT
(12-16h)

Workup

Quench with Water

Extract with DCM

Wash (NaHCOs, Na=S20s3, Brine)

Dry (MgSOas) & Concentrate

Purification

Vacuum Distillation

Pure 1-Bromo-2-(difluoromethoxy)benzene

Click to download full resolution via product page
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Caption: General workflow for the synthesis and purification of 1-Bromo-2-
(difluoromethoxy)benzene.

Chemical Reactivity and Applications

The unique structure of this compound provides two primary points of reactivity: the bromine
atom and the difluoromethoxy-substituted aromatic ring.

e Cross-Coupling Reactions: The carbon-bromine bond is a versatile handle for forming new
carbon-carbon and carbon-heteroatom bonds. It readily participates in palladium-catalyzed
cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations.[2] This
allows for the introduction of a wide array of substituents, making it a valuable precursor for
complex molecules.

« Influence of the Difluoromethoxy Group: The -OCHFz group is a bioisostere of other
functional groups and is highly sought after in medicinal chemistry. Its electron-withdrawing
nature influences the reactivity of the aromatic ring. More importantly, incorporating this
moiety into drug candidates can enhance metabolic stability, increase lipophilicity, and
improve binding affinity to biological targets.[2][3]

Its primary application is as a key intermediate in the synthesis of Active Pharmaceutical
Ingredients (APIs) and advanced agrochemicals.[2][4]
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Caption: Relationship between the structural features of the molecule and its primary
applications.
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Caption: Use of 1-Bromo-2-(difluoromethoxy)benzene in a Suzuki cross-coupling reaction.

Spectroscopic Data
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While a comprehensive, published dataset for this specific molecule is scarce, the expected
spectroscopic characteristics can be predicted based on its structure and data from analogous
compounds.

Experimental Protocol: NMR Sample Preparation and
Acquisition

This protocol outlines a standard procedure for acquiring *H and 3C NMR spectra.[5]

o Sample Preparation: Accurately weigh 5-10 mg of 1-Bromo-2-(difluoromethoxy)benzene
and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCIs) containing tetramethylsilane
(TMS) as an internal standard (& = 0.00 ppm). Transfer the solution to a 5 mm NMR tube.[5]

e Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the
instrument on the deuterium signal of the solvent and perform shimming to optimize
magnetic field homogeneity.[5]

» 1H NMR Acquisition: Acquire the spectrum using a standard pulse program with parameters
such as a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation
delay of 1-2 seconds. Typically, 8-16 scans are sufficient.[5]

e 13C NMR Acquisition: Acquire a proton-decoupled spectrum to obtain single lines for each
unique carbon. Use a pulse angle of 30-45 degrees, an acquisition time of 1-2 seconds, and
a relaxation delay of 2-5 seconds. A higher number of scans (e.g., 1024 or more) is generally
required.[5]

» Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired Free Induction Decay (FID) to generate the final spectrum.[5]

Table 2: Predicted Spectroscopic Data for 1-Bromo-2-(difluoromethoxy)benzene
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Spectrum

Predicted Chemical Shifts (6) and
Characteristics

1H NMR

~7.0-7.6 ppm (m, 4H, Ar-H): Aromatic protons
will appear as a complex multiplet. ~6.6-7.0 ppm
(t, 1H, -OCHF2): The methine proton will be a
triplet due to coupling with the two adjacent

fluorine atoms (2JHF).

13C NMR

~150-160 ppm (C-O): Aromatic carbon attached
to the difluoromethoxy group. ~110-140 ppm
(Ar-C): Other aromatic carbons. ~115 ppm (t, -
OCHF=2): The carbon of the difluoromethoxy
group will appear as a triplet due to one-bond
coupling to fluorine (*JCF). ~110-115 ppm (C-

Br): Aromatic carbon attached to bromine.

19F NMR

A single resonance is expected, appearing as a
doublet due to coupling with the methine proton
(2JFH).

IR (cm™2)

~3100-3000: Aromatic C-H stretch. ~1600,
~1475: Aromatic C=C stretch. ~1250-1150: C-
O-C stretch (ether). ~1100-1000: C-F stretch.
~750: C-Br stretch.

Mass Spec (El)

m/z 222/224: Molecular ion peak (M*) and M+2
peak in an approximate 1:1 ratio, characteristic
of a monobrominated compound. Fragments:
Loss of Br (m/z 143), loss of OCHF2 (m/z
157/159).

Safety and Handling

» Hazard Classification: Combustible liquid. May cause skin, eye, and respiratory irritation.

e Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective

equipment (PPE), including safety goggles, gloves, and a lab coat.
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o Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as
strong oxidizing agents. Keep containers tightly closed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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number-175278-33-8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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